Journal Name:Food Engineering Reviews
Journal ISSN:1866-7910
IF:6.738
Journal Website:http://www.springer.com/food+science/journal/12393
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:15
Publishing Cycle:
OA or Not:Not
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-04-27 , DOI: 10.3762/bjoc.19.41
Abstract
A new oxidatively stable (S)-N-benzylproline-derived ligand ((S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide) and its Ni(II)–Schiff base complexes formed of glycine, serine, and dehydroalanine are reported. A bulky tert-butyl substituent in the phenylene fragment precludes unwanted oxidative dimerization of the Schiff base complex, making it suitable for targeted electrochemically induced oxidative modification of the amino acid side chain. Experimental and DFT studies showed that the additional tert-butyl group increases the dispersion interactions in the Ni coordination environment making the complexes more conformationally rigid and provides a higher level of thermodynamically controlled stereoselectivity as compared to the parent Belokon complex. Additionally, functionalization with the tert-butyl group significantly enhances the reactivity of the deprotonated glycine complex towards electrophiles as compared to the anionic species formed from the original Belokon complex. Solubility of the t-Bu-containing ligand and its Schiff base complexes is increased, facilitating scaling-up the reaction procedure and isolation of the functionalized amino acid.
Beilstein J. Org. Chem. 2023, 19, 566–574. doi:10.3762/bjoc.19.41
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-06-07 , DOI: 10.3762/bjoc.19.58
Abstract
For the first time, we elaborated a method for the synthesis of pyrimidines containing an allomaltol unit. The suggested approach is based on the reaction of 2-(1-(dimethylamino)-3-oxo-3-arylprop-1-en-2-yl)-3-hydroxy-6-methyl-4H-pyran-4-ones with cyanamide. The photochemical behavior of the obtained pyrimidines was investigated. It was shown that for the hydroxy derivatives the main pathway of phototransformation is a 6π-electrocyclization of the 1,3,5-hexatriene system and subsequent [1,9]-H sigmatropic shift leading to dihydrobenzo[h]pyrano[2,3-f]quinazolines. At the same time, for methylated analogues the photoreaction proceeds in two directions resulting in the formation of a mixture of the corresponding dihydrobenzo[h]pyrano[2,3-f]quinazolines and polyaromatic products. The obtained dihydro derivatives are stable compounds and do not undergo aromatization upon further UV irradiation. The structures of two of the dihydrobenzo[h]pyrano[2,3-f]quinazolines were confirmed by X-ray diffraction analysis. Based on the performed studies, a two-stage telescopic method for the synthesis of polyaromatic benzo[h]pyrano[2,3-f]quinazolines including the initial photocyclization of the starting pyrimidines and the final dehydration was proposed.
Beilstein J. Org. Chem. 2023, 19, 778–788. doi:10.3762/bjoc.19.58
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-04-27 , DOI: 10.3762/bjoc.19.42
Abstract
A light-driven metal-free protocol for the synthesis of sulfone-containing indoles under mild conditions is reported. Specifically, the process is driven by the photochemical activity of halogen-bonded complexes formed upon complexation of a sacrificial donor, namely 1,4-diazabicyclo[2.2.2]octane (DABCO), with α-iodosulfones. The reaction provides a variety of densely functionalized products in good yields (up to 96% yield). Mechanistic investigations are reported. These studies provide convincing evidences for the photochemical formation of reactive open-shell species.
Beilstein J. Org. Chem. 2023, 19, 575–581. doi:10.3762/bjoc.19.42
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-05-11 , DOI: 10.3762/bjoc.19.46
Abstract
Pyrrolo[2,1-b][1,3]benzothiazoles are an important class of fused sulfur and nitrogen-containing heterocycles intensively studied in medicinal chemistry and pharmacology. In the present paper, a new synthetic approach to pyrrolobenzothiazoles is developed based on 1,4-thiazine ring contraction in 3-aroylpyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones under the action of nucleophiles. The proposed approach works well with alkanols, benzylamine, and arylamines. The scope and limitations of the developed approach are studied. The synthesized pyrrolobenzothiazole derivatives represent an interest to pharmaceutics, since their close analogs show CENP-E inhibitory activity, interesting for the targeted cancer therapy development.
Beilstein J. Org. Chem. 2023, 19, 646–657. doi:10.3762/bjoc.19.46
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-04-26 , DOI: 10.3762/bjoc.19.40
Two novel conjugate molecules were designed: pyrene and phenanthridine-amino acid units with a different linker length between the aromatic fragments. Molecular modelling combined with spectrophotometric experiments revealed that in neutral and acidic buffered water solutions conjugates predominantly exist in intramolecularly stacked conformations because of the π–π stacking interaction between pyrene and phenanthridine moieties. The investigated systems exhibited a pH-dependent excimer formation that is significantly red-shifted relative to the pyrene and phenanthridine fluorescence. While the conjugate with a short linker showed negligible spectrophotometric changes due to the polynucleotide addition, the conjugate with a longer and more flexible linker exhibited a micromolar and submicromolar binding affinity for ds-polynucleotides and inactivated a mutant of dipeptidyl peptidase enzyme E451A. Confocal microscopy revealed that the conjugate with the longer linker entered the HeLa cell membranes and blue fluorescence was visualized as the dye accumulated in the cell membrane.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-04-17 , DOI: 10.3762/bjoc.19.35
The last decade has witnessed the emergence of innovative synthetic tools for the synthesis of fluorinated molecules. Among these approaches, the transition-metal-catalyzed functionalization of various scaffolds with a panel of fluorinated groups (XRF, X = S, Se, O) offered straightforward access to high value-added compounds. This review will highlight the main advances made in the field with the transition-metal-catalyzed functionalization of C(sp2) and C(sp3) centers with SCF3, SeCF3, or OCH2CF3 groups among others, by C–H bond activation. The scope and limitations of these transformations are discussed in this review.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-06-19 , DOI: 10.3762/bjoc.19.66
Beilstein J. Org. Chem. 2023, 19, 889–891. doi:10.3762/bjoc.19.66
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-05-03 , DOI: 10.3762/bjoc.19.43
Abstract
The C3-functionalization of furfural using homogeneous ruthenium catalysts requires the preinstallation of an ortho-directing imine group, as well as high temperatures, which did not allow scaling up, at least under batch conditions. In order to design a safer process, we set out to develop a continuous flow process specifically for the C3-alkylation of furfural (Murai reaction). The transposition of a batch process to a continuous flow process is often costly in terms of time and reagents. Therefore, we chose to proceed in two steps: the reaction conditions were first optimized using a laboratory-built pulsed-flow system to save reagents. The optimized conditions in this pulsed-flow mode were then successfully transferred to a continuous flow reactor. In addition, the versatility of this continuous flow device allowed both steps of the reaction to be carried out, namely the formation of the imine directing group and the C3-functionalization with some vinylsilanes and norbonene.
Beilstein J. Org. Chem. 2023, 19, 582–592. doi:10.3762/bjoc.19.43
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-03-21 , DOI: 10.3762/bjoc.19.28
Catalysis is dominated by the use of rare and potentially toxic transition metals. The main group offers a potentially sustainable alternative for catalysis, due to the generally higher abundance and lower toxicity of these elements. Group 13 elements have a rich catalogue of stoichiometric addition reactions to unsaturated bonds but cannot undergo the redox chemistry which underpins transition-metal catalysis. Group 13 exchange reactions transfer one or more groups from one group 13 element to another, through σ-bond metathesis; where boron is both of the group 13 elements, this is termed transborylation. These redox-neutral processes are increasingly being used to render traditionally stoichiometric group 13-mediated processes catalytic and develop new catalytic processes, examples of which are the focus of this review.
Food Engineering Reviews ( IF 6.738 ) Pub Date: 2023-07-17 , DOI: 10.3762/bjoc.19.78
Abstract
Carbon dioxide (CO2) emissions from industrial processes, power generation, and transportation contribute significantly to global warming and climate change. Carbon capture and storage (CCS) technologies are essential to reduce these emissions and mitigate the effects of climate change. Cyclodextrins (CDs), cyclic oligosaccharides, are studied as potential CO2 capture agents due to their unique molecular structures and high selectivity towards CO2. In this paper we have investigated binding efficiency of a number of cyclodextrins towards CO2. It is found that the crystal structure of α-cyclodextrin with CO2 has a 1:1 stoichioimetry and that a number of simple and modified cyclodextrins bind CO2 in water with a Kg of 0.18–1.2 bar−1 (7–35 M−1) with per-O-methyl α-cyclodextrin having the highest CO2 affinity.
Beilstein J. Org. Chem. 2023, 19, 1021–1027. doi:10.3762/bjoc.19.78
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
农林科学1区 | FOOD SCIENCE & TECHNOLOGY 食品科技2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.10 | 27 | Science Citation Index Expanded | Not |
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